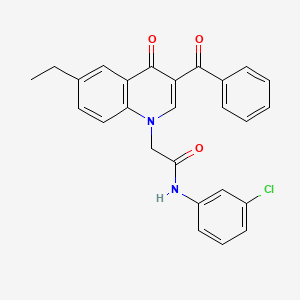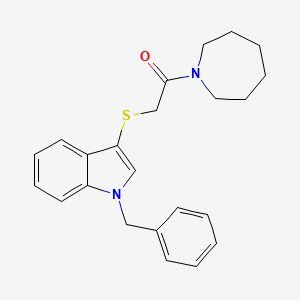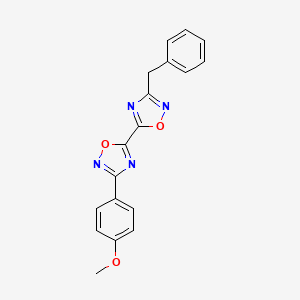![molecular formula C18H17N7O2 B2676908 3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396863-70-9](/img/structure/B2676908.png)
3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H17N7O2 and its molecular weight is 363.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Pyrimidine derivatives, including those similar to the specified compound, have been synthesized and characterized through various chemical reactions, showcasing the diversity and versatility of these compounds in chemical synthesis. For instance, Zahedifar et al. (2016) demonstrated the synthesis of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives through the reaction of (chlorocarbonyl)phenyl ketene and 5-amino pyrazolones. This study highlights the efficient synthesis and the use of Density Functional Theory (DFT) for structural optimization and theoretical studies of the products, reflecting the compound's significance in theoretical and experimental chemistry (Zahedifar, Razavi, & Sheibani, 2016).
Theoretical Studies
Theoretical studies offer insight into the electronic structure, reactivity, and properties of pyrimidine derivatives. For example, the use of DFT for the optimization of structures and computation of energies and vibrational frequencies provides a deeper understanding of these molecules' chemical properties, as seen in the work by Zahedifar et al. (2016). These studies are crucial for designing new compounds with desired properties for various applications, including pharmaceuticals and materials science.
Novel Synthetic Pathways
Research on pyrimidine derivatives also explores novel synthetic pathways that can lead to the creation of new molecules with potential applications in drug development and other fields. For example, the synthesis of pyrazolo[1,5-c]pyrimidines from acetylenic β-diketones as reported by Marei, Aly, & Mishrikey (1992) showcases innovative approaches to generating new heterocyclic compounds, which can serve as precursors or active compounds in pharmaceutical research (Marei, Aly, & Mishrikey, 1992).
Antimicrobial Activity
Although excluded from drug use and dosage details, it's worth noting that some studies focus on the biological activities of pyrimidine derivatives. For instance, research on novel isoindoline-1,3-dione derivatives, incorporating pyrimidine moieties, evaluated their antimicrobial activities, suggesting the potential of such compounds in developing new antimicrobial agents (Lamie, 2008).
properties
IUPAC Name |
6-phenyl-2-(3-pyrazol-1-ylpropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c26-16-14-12-20-17(19-8-4-10-24-11-5-9-21-24)22-15(14)23-18(27)25(16)13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2,(H2,19,20,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKKIYYTRYWWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCCCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2676829.png)

![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one](/img/structure/B2676834.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2676837.png)







![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)